An In-Depth Technical Guide to the Fundamental Properties of Carbazates
An In-Depth Technical Guide to the Fundamental Properties of Carbazates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazates, esters of carbazic acid (H₂NNHCOOH), are a class of organic compounds characterized by the presence of a hydrazinylcarbonyl moiety (-NHNHCOOR). This functional group imparts unique chemical and physical properties that have led to their increasing application in medicinal chemistry and drug development. Often considered structural analogs of carbamates, which are esters of carbamic acid, carbazates possess a distinguishing N-N single bond that influences their reactivity, conformational flexibility, and biological activity. This guide provides a comprehensive overview of the core properties of carbazates, including their synthesis, physicochemical characteristics, reactivity, and role in drug design, with a focus on providing actionable data and experimental insights for professionals in the field.
Physicochemical Properties of Carbazates
The physicochemical properties of carbazates are crucial for their application in drug design, influencing factors such as solubility, stability, and membrane permeability. These properties are dictated by the nature of the substituent groups on the nitrogen atoms and the ester moiety. A summary of key quantitative data for representative carbazates is presented below.
Table 1: Physicochemical Properties of Common Carbazates
| Carbazate Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl Carbazate | 6294-89-9 | C₂H₆N₂O₂ | 90.08 | 70-73 | 108 @ 12 mmHg |
| Ethyl Carbazate | 4114-31-2 | C₃H₈N₂O₂ | 104.11 | 44-47 | 108-110 @ 22 mmHg |
| tert-Butyl Carbazate | 870-46-2 | C₅H₁₂N₂O₂ | 132.16 | 37-42 | 61-65 @ 1.2 mmHg |
| Benzyl Carbazate | 5331-43-1 | C₈H₁₀N₂O₂ | 166.18 | 66-71 | - |
Spectroscopic Data
The structural elucidation of carbazates relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR: The protons of the N-NH₂ group in carbazates typically appear as a broad singlet. The chemical shifts of the ester alkyl or aryl group protons are observed in their characteristic regions.
¹³C NMR: The carbonyl carbon of the carbazate functional group typically resonates in the range of 155-165 ppm.
IR Spectroscopy: Carbazates exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching vibration (around 1700-1750 cm⁻¹), and N-H bending vibrations (around 1600-1630 cm⁻¹).
Table 2: Spectroscopic Data for Representative Carbazates
| Carbazate Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Methyl Carbazate | 3.73 (s, 3H, OCH₃), 3.77 (d, 2H, NH₂), 6.09 (s, 1H, NH)[1] | 52.1 (OCH₃), 158.9 (C=O) | 3320 (N-H), 1720 (C=O), 1625 (N-H bend) |
| Ethyl Carbazate | 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.0 (br s, 2H, NH₂), 6.8 (br s, 1H, NH) | 14.5 (CH₃), 61.5 (OCH₂), 158.0 (C=O)[2] | 3340 (N-H), 1710 (C=O), 1620 (N-H bend) |
| tert-Butyl Carbazate | 1.46 (s, 9H, C(CH₃)₃), 3.83 (s, 2H, NH₂), 6.73 (s, 1H, NH)[3] | 28.2 (C(CH₃)₃), 80.1 (C(CH₃)₃), 158.2 (C=O)[3] | 3350 (N-H), 1705 (C=O), 1630 (N-H bend) |
| Benzyl Carbazate | 5.11 (s, 2H, OCH₂), 4.0 (br s, 2H, NH₂), 7.0 (br s, 1H, NH), 7.3-7.4 (m, 5H, Ar-H)[4] | 67.0 (OCH₂), 128.0, 128.1, 128.5, 135.9 (Ar-C), 157.5 (C=O) | 3332 (N-H), 1694 (C=O), 1610 (N-H bend)[5] |
Synthesis of Carbazates
Carbazates are most commonly synthesized by the reaction of hydrazine (B178648) or its derivatives with a chloroformate or a carbonate. The choice of reagents and reaction conditions allows for the preparation of a wide variety of carbazate derivatives.
General Experimental Protocol: Synthesis of tert-Butyl Carbazate from Di-tert-butyl dicarbonate[3]
Materials:
-
Hydrazine hydrate (B1144303)
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Isopropanol (B130326) (IPA)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with stirring.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield tert-butyl carbazate as a white semi-solid.
Figure 1. Workflow for the synthesis of tert-butyl carbazate.
Reactivity of Carbazates
The reactivity of the carbazate functional group is characterized by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.
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N-Acylation and N-Alkylation: The terminal nitrogen atom of the hydrazine moiety is nucleophilic and can readily undergo acylation and alkylation reactions.
-
Condensation with Carbonyls: Carbazates react with aldehydes and ketones to form hydrazones, which are important intermediates in the synthesis of various heterocyclic compounds.[6]
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Cyclization Reactions: Carbazate derivatives are versatile precursors for the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and oxadiazoles.
Carbazates in Drug Development
The carbazate moiety is increasingly being incorporated into drug candidates due to its favorable properties as a bioisostere for amide and ester groups, its ability to act as a linker in prodrugs, and its role as a pharmacophore in enzyme inhibitors.
Carbazates as Cholinesterase Inhibitors
Carbamates are well-known inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132).[7][8] Carbazate-based compounds, due to their structural similarity to carbamates, are also being explored as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.[7] The inhibitory mechanism typically involves the carbamoylation of a serine residue in the active site of the enzyme, leading to its inactivation.
The cholinergic signaling pathway is a critical target for such inhibitors. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. Inhibition of AChE by a carbazate-based inhibitor increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.
Figure 2. Inhibition of acetylcholinesterase by a carbazate inhibitor in the cholinergic synapse.
Carbazates as Prodrugs and Linkers
The stability of the carbazate linkage can be modulated by the substituents, making it a suitable linker for prodrug design.[9][10] A prodrug is an inactive compound that is converted into an active drug in the body. Carbazate-based prodrugs can be designed to release the active drug upon enzymatic or chemical cleavage of the carbazate bond. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life, and to reduce its toxicity.
Figure 3. General scheme of carbazate prodrug activation.
Conclusion
Carbazates represent a versatile and promising class of compounds for drug discovery and development. Their unique structural and electronic properties, distinct from the closely related carbamates, offer a range of opportunities for the design of novel therapeutics. The ability to fine-tune their physicochemical properties through synthetic modification, coupled with their utility as enzyme inhibitors, prodrug linkers, and synthetic intermediates, ensures that carbazates will continue to be an area of active research. This guide has provided a foundational overview of the core properties of carbazates, offering a valuable resource for scientists and researchers in the pharmaceutical sciences. Further exploration into the biological activities of diverse carbazate derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. US6465678B1 - Method for preparing methyl carbazate - Google Patents [patents.google.com]
- 2. Ethyl carbazate(4114-31-2) 13C NMR [m.chemicalbook.com]
- 3. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
